molecular formula C11H11ClO B033962 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride CAS No. 110808-69-0

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

Cat. No. B033962
M. Wt: 194.66 g/mol
InChI Key: WXIAUXKXOZCTGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydronaphthalene derivatives often involves multi-step chemical reactions. For instance, the synthesis of 5-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, which share a similar tetrahydronaphthalene core, involves a two-stage synthesis reaction. These compounds are initially prepared through a series of reactions, followed by characterization using techniques such as NMR spectroscopy and HPLC to ensure purity and structural integrity (Pietrzak & Bajorek, 2013).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is complex and varies based on the substituents attached to the core structure. X-ray crystallography studies provide insights into the conformation and stereochemistry of these molecules. For example, the structure of certain tetrahydronaphthalene derivatives has been solved, revealing unique conformations and stereochemistries crucial for their chemical behavior and reactivity (Mague et al., 2014).

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives undergo various chemical reactions, depending on their functional groups. For instance, the reactivity of a tetrahydronaphthalene Mn(CO)3 complex with different nucleophiles has been studied, showing the formation of α-position adducts and providing insights into the compound's chemical properties (Lee et al., 1995).

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIAUXKXOZCTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372971
Record name 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride

CAS RN

110808-69-0
Record name 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (J. W, Burnham, W. P. Duncan, E. J. Eisenbaum, G. W. Keen, M. C. Hamming, Org. Prep. Proc. Int. 285-290 (1973))(0.205 g, 1.16 mmol) in thionyl chloride (3.26 g, 27.42 minol) was heated at 80 ° C. for 3 h under a stream of nitrogen. Excess thionyl chloride was removed in vacuo, and the residue concentrated a second time from toluene to afford 5,6,7,8 tetrahydo-1-naphthalenecarbonyl chloride as a brown oil. The residue was dissolved in dry CH2Cl2 and used without further purification.
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One

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